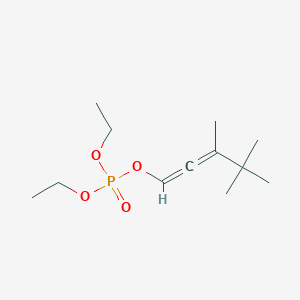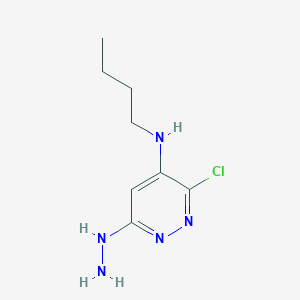
N-butyl-3-chloro-6-hydrazinylpyridazin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-3-chloro-6-hydrazinylpyridazin-4-amine is a chemical compound with a complex structure that includes a pyridazine ring substituted with a butyl group, a chlorine atom, and a hydrazine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-3-chloro-6-hydrazinylpyridazin-4-amine typically involves multi-step organic reactions. One common method starts with the chlorination of a pyridazine derivative, followed by the introduction of a butyl group through nucleophilic substitution. The final step involves the addition of a hydrazine group under controlled conditions to ensure the desired substitution pattern.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification through techniques like column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-butyl-3-chloro-6-hydrazinylpyridazin-4-amine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form different nitrogen-containing functional groups.
Reduction: The compound can be reduced to modify the pyridazine ring or other substituents.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazine group may yield azides or nitriles, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
N-butyl-3-chloro-6-hydrazinylpyridazin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and as a precursor for agrochemicals and dyes.
Mécanisme D'action
The mechanism by which N-butyl-3-chloro-6-hydrazinylpyridazin-4-amine exerts its effects involves interactions with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The pyridazine ring and its substituents also play a role in modulating the compound’s activity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-chloro-6-hydrazinylpyridazine: Lacks the butyl group, which may affect its solubility and reactivity.
N-butyl-6-hydrazinylpyridazine: Similar structure but without the chlorine atom, leading to different chemical properties.
N-butyl-3-chloropyridazine: Lacks the hydrazine group, which significantly alters its biological activity.
Uniqueness
N-butyl-3-chloro-6-hydrazinylpyridazin-4-amine is unique due to the combination of its substituents, which confer specific chemical and biological properties
Propriétés
Numéro CAS |
61261-46-9 |
|---|---|
Formule moléculaire |
C8H14ClN5 |
Poids moléculaire |
215.68 g/mol |
Nom IUPAC |
N-butyl-3-chloro-6-hydrazinylpyridazin-4-amine |
InChI |
InChI=1S/C8H14ClN5/c1-2-3-4-11-6-5-7(12-10)13-14-8(6)9/h5H,2-4,10H2,1H3,(H2,11,12,13) |
Clé InChI |
QBQMXVMQLWYBQE-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC1=CC(=NN=C1Cl)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


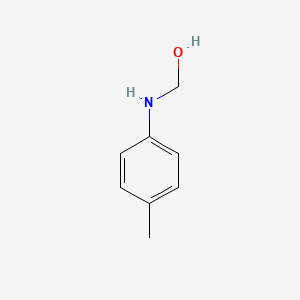
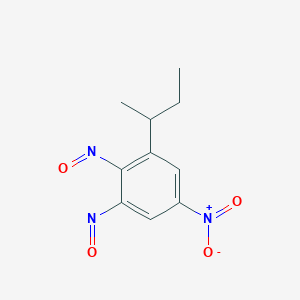
![7,8-Dimethyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14591872.png)
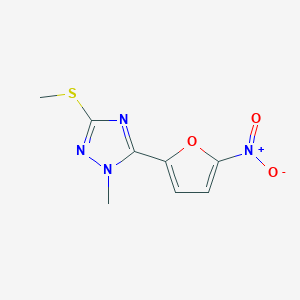
![2-{3-[4-(4-Chlorophenoxy)phenyl]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14591897.png)
![2,4,6-Trinitrophenol--3,6-dimethylbenzo[g]isoquinoline (1/1)](/img/structure/B14591902.png)
![1-Phenylethyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B14591907.png)

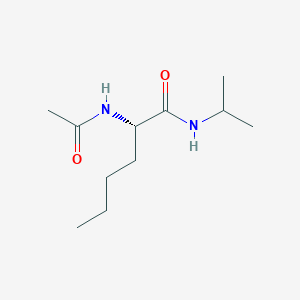
![N-[2-(Benzyloxy)cyclohexylidene]hydroxylamine](/img/structure/B14591917.png)
![1H-Pyrrolo[3,2-c]pyridine, 4-chloro-2,6-dimethyl-3-phenyl-](/img/structure/B14591921.png)
![1-[(2-Phenyl-1,3-dioxaspiro[5.5]undecan-4-yl)methyl]piperidine](/img/structure/B14591925.png)
![4-[4-Methyl-3-(propane-1-sulfinyl)phenoxy]aniline](/img/structure/B14591930.png)
